3-Bromo-4-(sec-butylamino)benzonitrile 3-Bromo-4-(sec-butylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864242
InChI: InChI=1S/C11H13BrN2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-6,8,14H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14 g/mol

3-Bromo-4-(sec-butylamino)benzonitrile

CAS No.:

Cat. No.: VC17864242

Molecular Formula: C11H13BrN2

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(sec-butylamino)benzonitrile -

Specification

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
IUPAC Name 3-bromo-4-(butan-2-ylamino)benzonitrile
Standard InChI InChI=1S/C11H13BrN2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-6,8,14H,3H2,1-2H3
Standard InChI Key DUFZNMKDADBDQT-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1=C(C=C(C=C1)C#N)Br

Introduction

Chemical Identity and Structural Features

3-Bromo-4-(sec-butylamino)benzonitrile (C₁₁H₁₂BrN₂) has a molecular weight of 267.14 g/mol. Its structure comprises:

  • A benzonitrile backbone with a polar cyanide (-C≡N) group, enhancing electrophilicity at the aromatic ring .

  • A bromine atom at the 3-position, which directs subsequent electrophilic substitutions and participates in cross-coupling reactions .

  • A sec-butylamino group (-NH-C(CH₂CH₃)₂) at the 4-position, introducing steric bulk and influencing solubility and bioavailability .

The sec-butyl group’s branched configuration distinguishes it from linear butyl isomers, potentially altering crystallization behavior and intermolecular interactions. Computational predictions using tools like XLOGP3 suggest a logP of ~3.1, indicating moderate lipophilicity, while its topological polar surface area (TPSA) of 41.5 Ų reflects hydrogen-bonding capacity .

Synthesis and Industrial Production

Key Synthetic Routes

While no direct synthesis of 3-Bromo-4-(sec-butylamino)benzonitrile is documented, analogous pathways involve:

Bromination of 4-(sec-butylamino)benzonitrile

  • Amination: 4-Aminobenzonitrile reacts with sec-butyl bromide via nucleophilic substitution, forming 4-(sec-butylamino)benzonitrile.

  • Electrophilic Bromination: Bromine or N-bromosuccinimide (NBS) introduces bromine at the 3-position, driven by the amino group’s directing effects .

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromo-4-iodobenzonitrile and sec-butylamine enables precise installation of the sec-butylamino group .

Industrial Optimization

Large-scale production may employ:

  • Continuous Flow Reactors: To enhance yield and safety during bromination .

  • Automated Crystallization: For isolating high-purity product, leveraging the compound’s moderate solubility in toluene (predicted ~0.15 mg/mL) .

Physicochemical Properties

Experimental data for 3-Bromo-4-(sec-butylamino)benzonitrile is sparse, but properties are extrapolated from similar compounds:

PropertyValue/DescriptionSource Compound
Melting Point120–125°C (predicted)3-Bromo-4-methylbenzonitrile
Solubility (Water)0.08 mg/mL (ESOL model)
LogP3.1 (XLOGP3)
CYP InhibitionLikely CYP1A2 inhibitor

The sec-butyl group reduces water solubility compared to methyl analogues but enhances membrane permeability, as suggested by its high gastrointestinal absorption probability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Bromine facilitates Suzuki-Miyaura couplings to append bioactive moieties .

  • Antiviral Drugs: Nitrile groups are common in protease inhibitors (e.g., HIV-1 protease) .

Materials Science

  • Liquid Crystals: The sec-butylamino group’s asymmetry may stabilize nematic phases.

  • Coordination Polymers: Cyanide and amino groups act as ligands for metal ions .

Comparison with Structural Analogues

CompoundKey DifferencesImpact on Properties
3-Bromo-4-methylbenzonitrileMethyl vs. sec-butylamino groupHigher solubility, lower logP
4-Bromo-3-nitrobenzonitrileNitro vs. amino groupIncreased reactivity, toxicity

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